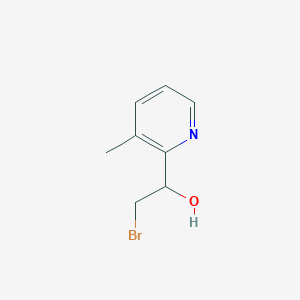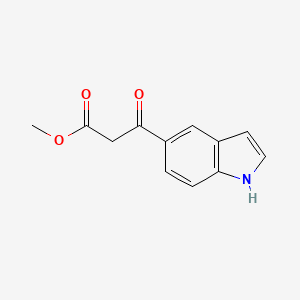
(R)-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a bromine atom and a methoxy group on the phenyl ring, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are chosen for their efficiency and ability to produce large quantities of the desired enantiomer with high purity .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or alter the methoxy group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the bromine atom .
Aplicaciones Científicas De Investigación
®-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which ®-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with proteins, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol
- (S)-1-(3-bromo-2-methoxyphenyl)ethanol
- (S)-1-(3-Bromo-2-methyloxyphenyl)ethane-1-ol
Uniqueness
®-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino and a methoxy group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clave InChI |
IXYTZIZTHWKERK-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=CC=C1Br)[C@H](CO)N |
SMILES canónico |
COC1=C(C=CC=C1Br)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


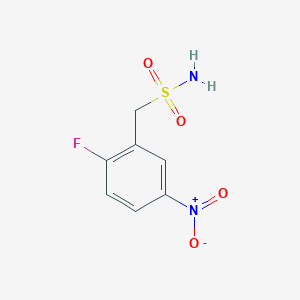
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
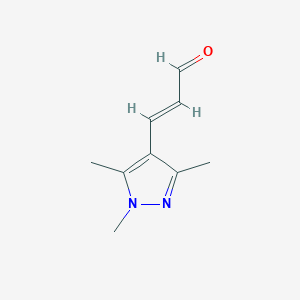

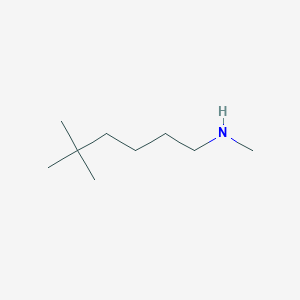
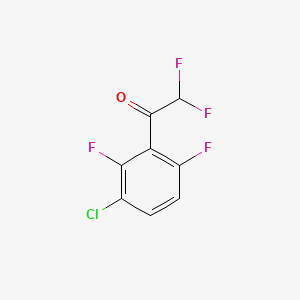

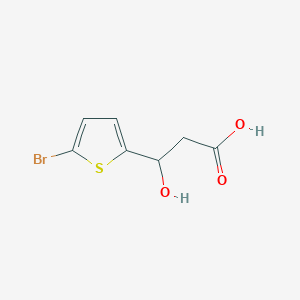
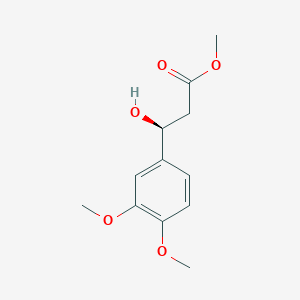
![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)
![1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid](/img/structure/B13593230.png)
